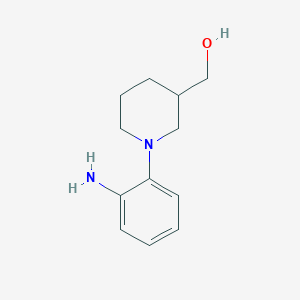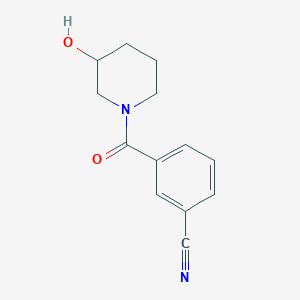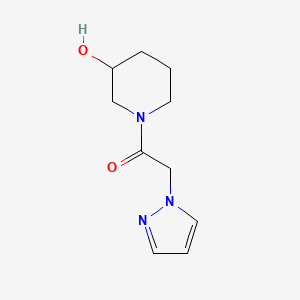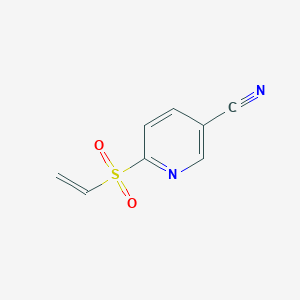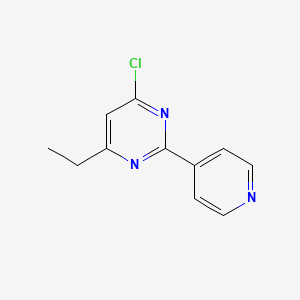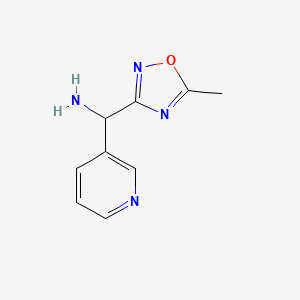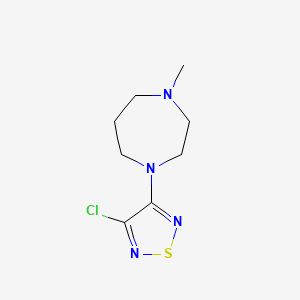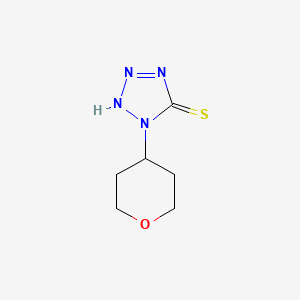![molecular formula C16H19N5 B1486649 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204298-40-7](/img/structure/B1486649.png)
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
説明
Molecular Structure Analysis
Pyrimidines have a six-membered ring with two nitrogen atoms. The exact structure of “3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” would require more specific information or computational analysis2.Chemical Reactions
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for carbon–carbon bond formation3.
科学的研究の応用
Synthesis and Structural Characterization
The compound 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is integral to the synthesis of complex heterocyclic compounds. It serves as a precursor in the formation of novel pyrazolo[1,5-a]pyrimidines and related derivatives, which are synthesized through reactions with various reagents, demonstrating the versatility of this compound in heterocyclic chemistry. The structural characterization of these compounds is often achieved using NMR spectroscopy, underlining the compound's significance in the development of new molecular entities with potential applications in medicinal chemistry and material science (Aggarwal et al., 2009).
Antibacterial Activities
Research has highlighted the antibacterial potential of derivatives synthesized from 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine. Compounds synthesized from it have shown activity against various microorganisms, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests the compound's derivatives could be explored further for their antimicrobial properties, offering a base for developing new antibacterial agents (Atta et al., 2011).
Antimicrobial Evaluation
Further extending its applications in antimicrobial research, derivatives of 3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine have been synthesized and evaluated for their antimicrobial efficacy. These novel compounds, including pyrazolo[3,4-d]pyrimidine derivatives, have been tested against a range of bacterial and fungal pathogens, showing promising antimicrobial activity. This underlines the potential of the compound's derivatives in contributing to the discovery and development of new antimicrobial agents with possibly lower toxicity and higher efficacy (Ali, 2009).
Safety And Hazards
As with any chemical compound, the safety and hazards associated with a specific pyrimidine derivative would depend on its exact structure. Generally, if skin or eye contact occurs, it is recommended to wash with copious amounts of water5.
将来の方向性
Research on pyrimidines is ongoing, and there are several possible research directions for the development of new pyrimidines as anti-inflammatory agents1. The synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is one area of interest1.
Please note that this information is general and may not apply to “3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine” specifically. For more detailed information, further research or consultation with a chemistry professional may be necessary.
特性
IUPAC Name |
[3-(2,5-dimethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-9-5-6-10(2)13(7-9)15-12(4)20-21-14(19-17)8-11(3)18-16(15)21/h5-8,19H,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPJMMYCRFDGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3N=C(C=C(N3N=C2C)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




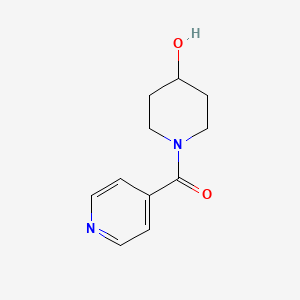

![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)
